3-Chloro-L-Tyrosine

Descripción

This compound has been reported in Homo sapiens with data available.

3-Chlorotyrosine is a specific biomarker of hypochlorous acid (HClO), the oxidation product of myeloperoxidase (MPO). Under oxidative stress, 3-chlorotyrosine is produced in proteins with tyrosine residues by the strong oxidant HClO. HClO which is formed at sites of inflammation is also the anti-bacterial molecule produced by neutrophils through MPO-catalyzed oxidation. MPO is a heme-containing enzyme secreted by activated neutrophils and monocytes; it is the only enzyme that produces HClO. Therefore, 3-chlorotyrosine can potentially be used to help determine the extent of neutrophilic inflammation.

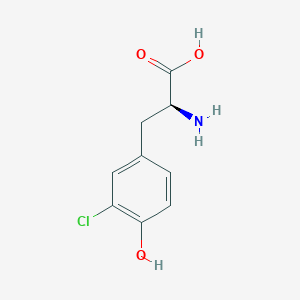

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWBBAGYTKWBCD-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315678 | |

| Record name | 3-Chloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7423-93-0 | |

| Record name | 3-Chloro-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROTYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY44C9MINA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the chemical structure of 3-Chloro-L-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-L-tyrosine is a halogenated derivative of the amino acid L-tyrosine. It serves as a critical biomarker for inflammatory diseases and oxidative stress, specifically indicating the activity of the enzyme myeloperoxidase (MPO). This document provides a comprehensive overview of its chemical structure, physicochemical properties, biological significance, and detailed experimental protocols for its synthesis and analysis. This guide is intended to be a valuable resource for professionals in biochemical research and pharmaceutical development.

Chemical Structure and Identification

This compound is structurally characterized by a tyrosine core with a chlorine atom substituted at the third position of the phenol ring, ortho to the hydroxyl group.[1]

-

IUPAC Name : (2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid[1]

-

Synonyms : 3-Chlorotyrosine, Monochlorotyrosine, Cl-Tyr[1]

-

CAS Number : 7423-93-0[1]

-

Molecular Formula : C₉H₁₀ClNO₃[1]

-

SMILES : N--INVALID-LINK--C(O)=O

-

InChI : 1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and application.

| Property | Value | Source |

| Molecular Weight | 215.63 g/mol | [1] |

| Appearance | White to off-white powder | Sigma-Aldrich |

| Melting Point | 249 °C (literature) | |

| Optical Rotation | [α]24/D −2°, c = 1 in 1 M HCl | |

| Assay Purity | ≥97% |

Biological Significance and Pathway

This compound is a non-proteinogenic amino acid that is not incorporated into proteins during translation but is formed post-translationally through the action of myeloperoxidase (MPO).[1] MPO is a heme-containing enzyme released by neutrophils and monocytes at sites of inflammation.[1] In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO produces hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[1] This highly reactive species then chlorinates the phenol ring of L-tyrosine residues in proteins to form this compound.[1]

Consequently, elevated levels of this compound in tissues and plasma serve as a specific biomarker for MPO-catalyzed oxidative damage and are associated with various inflammatory conditions, including cardiovascular diseases.[1]

Formation Pathway of this compound

The following diagram illustrates the biochemical pathway leading to the formation of this compound during an inflammatory response.

Caption: Myeloperoxidase-mediated formation of this compound.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are chemical synthesis and enzymatic synthesis.

5.1.1 Chemical Synthesis via Direct Chlorination

This protocol describes the synthesis of this compound from L-tyrosine using N-chlorosuccinimide (NCS) as the chlorinating agent.

-

Materials:

-

L-Tyrosine

-

N-chlorosuccinimide (NCS)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

Suspend L-tyrosine in methanol in a round-bottom flask.

-

Cool the suspension in an ice bath.

-

Add N-chlorosuccinimide (1.0 equivalent) portion-wise to the stirred suspension over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography. For purification, dissolve the residue in a minimal amount of hot water, allow it to cool slowly to form crystals, and then collect the crystals by filtration.

-

Wash the purified crystals with cold water and dry under vacuum.

-

5.1.2 Enzymatic Synthesis using Tyrosine Phenol-Lyase

This method utilizes an engineered tyrosine phenol-lyase (TPL) to catalyze the synthesis from 3-chlorophenol and sodium pyruvate.[2][3]

-

Materials:

-

3-Chlorophenol

-

Sodium pyruvate

-

Ammonium chloride (NH₄Cl)

-

Recombinant tyrosine phenol-lyase (e.g., M379V mutant from Citrobacter freundii)[3]

-

Phosphate buffer (pH 8.0)

-

Incubator shaker

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, 3-chlorophenol, sodium pyruvate, and ammonium chloride.

-

Add the purified recombinant TPL enzyme to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 21-30°C) with constant shaking for 24 hours.[3]

-

Monitor the formation of this compound using HPLC.

-

Terminate the reaction by denaturing the enzyme (e.g., by adding acid or heat).

-

Purify the product from the reaction mixture using ion-exchange chromatography.

-

Quantification in Human Plasma by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of free this compound in human plasma, adapted from established methodologies.

-

Materials and Equipment:

-

Human plasma samples

-

Internal standard (e.g., ¹³C-labeled this compound)

-

Formic acid (FA)

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Centrifuge and vortex mixer

-

-

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add the internal standard solution.

-

Precipitate proteins by adding 400 µL of cold acetonitrile.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A typical gradient would be: 0-0.7 min (10% B), 0.7-5.0 min (10-40% B), 5.0-5.5 min (40-95% B), 5.5-6.5 min (95% B), followed by re-equilibration.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

-

-

-

Data Analysis:

-

Quantify the concentration of this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

-

-

Applications in Research and Development

-

Biomarker of Disease: As a specific product of MPO activity, this compound is a valuable biomarker for diseases characterized by neutrophilic inflammation and oxidative stress, such as atherosclerosis, cardiovascular disease, and some cancers.

-

Pharmaceutical Development: It can be used as a specialized amino acid building block in peptide synthesis to create novel therapeutic agents. The introduction of a chlorine atom can alter the pharmacological properties of a peptide, potentially enhancing its efficacy or stability.

-

Biochemical Research: Studying the formation and effects of this compound provides insights into the mechanisms of oxidative damage to proteins and the pathophysiology of inflammatory diseases.

References

An In-depth Technical Guide to the Synthesis and Purification of 3-Chloro-L-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 3-Chloro-L-Tyrosine, a critical halogenated amino acid derivative with significant applications in biomedical research and drug development. This document details experimental methodologies, presents quantitative data in a structured format, and includes visualizations of key workflows to facilitate understanding and replication.

Introduction

This compound is a derivative of the amino acid L-tyrosine, characterized by the substitution of a chlorine atom at the third position of the phenolic ring.[1][2] This modification imparts unique chemical and biological properties, making it a valuable tool in various research fields. It serves as a biomarker for myeloperoxidase-catalyzed oxidation and has been implicated in inflammatory processes and chlorine gas exposure.[3][4][5] In drug development, its structural resemblance to endogenous tyrosine allows for its use as a building block in the synthesis of novel peptides and small molecule therapeutics with altered pharmacological profiles.

This guide will focus on the practical aspects of synthesizing and purifying this compound, providing researchers with the necessary information to produce this compound with high purity.

Synthesis of this compound

The primary route for the synthesis of this compound is through the direct electrophilic chlorination of L-tyrosine. While various chlorinating agents can be employed, N-Chlorosuccinimide (NCS) in a suitable solvent like methanol is a common and effective choice. An analogous bromination reaction of O-methyl-L-tyrosine using bromine in formic acid has been reported with a high yield of 88%, suggesting a similar approach for chlorination would be effective.[6]

Proposed Synthesis Pathway

The proposed synthesis involves the reaction of L-tyrosine with N-chlorosuccinimide, where the electron-rich aromatic ring of tyrosine undergoes electrophilic substitution, predominantly at the ortho position to the hydroxyl group, to yield this compound.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol: Direct Chlorination using N-Chlorosuccinimide

This protocol is adapted from analogous halogenation procedures for tyrosine derivatives.

Materials:

-

L-Tyrosine

-

N-Chlorosuccinimide (NCS)

-

Methanol (reagent grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Distilled water

Procedure:

-

Dissolution: Dissolve L-Tyrosine in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Chlorination: Cool the solution in an ice bath. Add N-Chlorosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution over a period of 30 minutes, maintaining the temperature below 5°C.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-butanol:acetic acid:water, 4:1:1).

-

Quenching and Neutralization: After completion of the reaction, concentrate the mixture under reduced pressure to remove the methanol. Redissolve the residue in a minimal amount of dilute hydrochloric acid.

-

Precipitation: Adjust the pH of the solution to the isoelectric point of this compound (around pH 5-6) using a dilute sodium hydroxide solution. The product will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold distilled water and then with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the product under vacuum to obtain the crude this compound.

Purification of this compound

Purification of the crude product is essential to achieve the high purity required for research and drug development applications. The two primary methods for purifying this compound are recrystallization and column chromatography.

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.[7]

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, aqueous solutions or mixtures of alcohol and water are potential candidates.

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot solvent (e.g., hot water or an ethanol/water mixture) in an Erlenmeyer flask.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum.

Caption: General workflow for the purification of this compound by recrystallization.

Purification by Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an eluent) to separate components of a mixture based on their polarity.[2]

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase (Eluent): A solvent system that provides good separation of this compound from its impurities on a TLC plate. A gradient elution from a less polar to a more polar solvent system might be necessary. A common starting point for amino acids is a mixture of n-butanol, acetic acid, and water.

Procedure:

-

Column Packing: Prepare a silica gel column using the chosen eluent system.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable solvent and load it onto the top of the column.

-

Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used.

-

Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Caption: Workflow for the purification of this compound by flash column chromatography.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis of this compound

| Parameter | Value/Range | Reference/Comment |

| Starting Material | L-Tyrosine | Commercially available |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | 1.0-1.1 equivalents |

| Solvent | Methanol | Reagent grade |

| Reaction Temperature | 0°C to Room Temperature | Controlled addition at low temp |

| Reaction Time | 12 - 24 hours | Monitored by TLC |

| Expected Yield | 70 - 90% | Based on analogous reactions[6] |

Table 2: Purification of this compound

| Method | Parameter | Details | Expected Purity |

| Recrystallization | Solvent | Aqueous solution (e.g., water, ethanol/water) | >98% |

| Procedure | Slow cooling crystallization | ||

| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | >99% |

| Mobile Phase | e.g., n-Butanol:Acetic Acid:Water gradient |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ClNO₃ | [8] |

| Molecular Weight | 215.63 g/mol | [8] |

| Appearance | White to off-white solid | [9] |

| Purity (Commercial) | ≥98.0% (NMR) | [9] |

Conclusion

This technical guide outlines a reliable and reproducible methodology for the synthesis and purification of this compound. The direct chlorination of L-tyrosine using N-chlorosuccinimide presents an efficient synthetic route. Subsequent purification by either recrystallization or flash column chromatography can yield a product of high purity suitable for demanding research and development applications. The provided protocols and data serve as a valuable resource for scientists and professionals in the fields of chemistry and drug discovery.

References

- 1. This compound | C9H10ClNO3 | CID 110992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Determination of this compound as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. mt.com [mt.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

The Core Mechanism of 3-Chloro-L-Tyrosine in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-Tyrosine (3-Cl-Tyr) is a modified amino acid that serves as a highly specific biomarker for inflammation and oxidative stress mediated by the innate immune system. Its formation is intrinsically linked to the activity of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in biological systems, detailing its formation, its role as a biomarker in various pathological conditions, and the analytical methods for its detection. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating inflammatory pathways and oxidative damage.

Introduction

Protein modifications resulting from oxidative stress are implicated in a wide range of human diseases, from cardiovascular conditions to cancer.[1] Among these modifications, the chlorination of tyrosine residues to form this compound has emerged as a key indicator of inflammatory processes.[2][3] This non-proteinogenic amino acid is a stable end-product of a specific enzymatic reaction, making it a reliable "fingerprint" for the in vivo activity of neutrophil-derived oxidants.[1] Understanding the mechanism of 3-Cl-Tyr formation provides critical insights into the pathophysiology of inflammatory diseases and offers a valuable tool for diagnostic and therapeutic development.

The Myeloperoxidase-Hypochlorous Acid Pathway: The Genesis of this compound

The primary mechanism for the formation of this compound in biological systems is the myeloperoxidase (MPO) pathway, which is central to the antimicrobial and cytotoxic functions of neutrophils.[1][2][4]

Key Steps in the Pathway:

-

Activation of Neutrophils: During an inflammatory response, neutrophils are recruited to the site of injury or infection. Upon activation, they undergo a "respiratory burst," a process characterized by a rapid increase in oxygen consumption.

-

Production of Superoxide and Hydrogen Peroxide: The enzyme NADPH oxidase, located on the neutrophil's cell membrane, generates superoxide radicals (O₂⁻). These are then converted to hydrogen peroxide (H₂O₂) either spontaneously or through the action of superoxide dismutase.

-

Myeloperoxidase-Catalyzed Formation of Hypochlorous Acid: MPO, a heme-containing enzyme released from the azurophilic granules of activated neutrophils, utilizes hydrogen peroxide and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl).[1][5] MPO is unique in its ability to generate HOCl at physiological concentrations of chloride.[6]

-

Chlorination of Tyrosine: Hypochlorous acid is a potent oxidizing and chlorinating agent that readily reacts with the phenolic side chain of tyrosine residues in proteins and free L-tyrosine to form this compound.[1][5] There is also evidence to suggest that molecular chlorine (Cl₂), which can be generated from the MPO-H₂O₂-Cl⁻ system, may also contribute to the chlorination of free L-tyrosine.[7]

This enzymatic cascade results in the "footprinting" of MPO activity on proteins and tissues in the form of 3-Cl-Tyr.

This compound as a Biomarker of Disease

The specificity of the MPO-HOCl-tyrosine reaction makes 3-Cl-Tyr a valuable biomarker for a range of pathological conditions characterized by inflammation and neutrophil activation.[2][3][8]

Key Disease Associations:

-

Atherosclerosis: Elevated levels of 3-Cl-Tyr have been detected in atherosclerotic lesions and in low-density lipoprotein (LDL) isolated from these lesions, suggesting a role for MPO-mediated oxidative damage in the progression of cardiovascular disease.[5][6][9]

-

Colorectal Cancer: Increased plasma concentrations of 3-Cl-Tyr have been observed in patients with colorectal cancer, highlighting its potential as a biomarker for this malignancy.[3][8]

-

Chlorine Gas Poisoning: Exposure to chlorine gas leads to the formation of 3-Cl-Tyr in the blood, making it a useful indicator for forensic diagnosis of chlorine poisoning.[3][10][11]

-

Chronic Lung Disease in Preterm Infants: Higher levels of 3-Cl-Tyr in tracheal aspirates of preterm infants are associated with the development of chronic lung disease.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the detection and levels of this compound in various biological contexts.

Table 1: Analytical Method Performance for this compound Detection

| Analytical Method | Limit of Detection (LOD) | Lowest Reportable Limit (LRL) | Quantification Range | Reference |

| HPLC-MS/MS | 0.443 ng/mL | 2.50 ng/mL | 2.50–1000 ng/mL | [10] |

| GC-MS | Not specified | 10 ng/mL | 10–200 ng/mL | [11] |

| GC-MS (Acetone Extraction) | 0.03 ng/mL | 5 ng/mL | Not specified | [8] |

Table 2: Levels of this compound in Human Samples

| Condition | Sample Type | Concentration | Reference |

| Healthy Individuals | Blood/Serum | [10] | |

| Inflammatory Disease | Blood/Serum | [10] | |

| Chlorine Gas Exposure (2.02 ppm for 15 min) | Blood | 941 ng/mL | [10] |

| Chlorine Poisoning (Autopsy) | Left Heart Blood | 59.7 ng/mL | [11] |

| Healthy Controls | Plasma | 0.52 ng/mL | [8] |

| Colorectal Cancer Patients | Plasma | 1.20 ng/mL | [8] |

| Preterm Infants without Respiratory Distress | Tracheal Aspirate | 13 µmol/mol tyrosine | [12] |

| Preterm Infants with Chronic Lung Disease | Tracheal Aspirate | 88 µmol/mol tyrosine | [12] |

| Normal Aortic Intima | Tissue | Baseline | [6] |

| Atherosclerotic Tissue | Tissue | 6-fold higher than normal | [6] |

| Circulating LDL | Lipoprotein | Baseline | [6] |

| LDL from Atherosclerotic Intima | Lipoprotein | 30-fold higher than circulating | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and quantification of this compound. Below are summaries of key experimental protocols.

Quantification of this compound by Isotope Dilution HPLC-MS/MS

This method is used for the simultaneous measurement of 3-chlorotyrosine (Cl-Tyr) and 3,5-dichlorotyrosine (Cl₂-Tyr) in whole blood, serum, or plasma.[10]

Methodology:

-

Sample Preparation: 50 µL of the biological sample (whole blood, serum, or plasma) is subjected to pronase digestion to hydrolyze proteins and release amino acids.

-

Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard, such as ¹³C₆-3-chloro-L-tyrosine, is added to each sample for accurate quantification.[10]

-

Solid Phase Extraction (SPE): The digested sample is purified using a solid-phase extraction column to isolate the chlorinated tyrosine adducts.

-

HPLC Separation: The purified extract is injected into a reversed-phase High-Performance Liquid Chromatography (HPLC) system to separate 3-Cl-Tyr and its dichlorinated form from other sample components.

-

Tandem Mass Spectrometry (MS/MS) Detection: The separated analytes are introduced into a tandem mass spectrometer for detection and quantification. Specific precursor-to-product ion transitions are monitored for both the native and isotopically labeled compounds to ensure high selectivity and sensitivity.[10]

Analysis of Protein Chlorination by Mass Spectrometry

This protocol is designed to identify and quantify site-specific chlorination in proteins treated with hypochlorous acid.[13]

Methodology:

-

Protein Treatment: Purified proteins (e.g., fibronectin, laminin) are treated with varying concentrations of HOCl (e.g., 100 and 500 µM).

-

Buffer Exchange: Residual HOCl and buffer are removed using spin filters.

-

Denaturation and Reduction: Proteins are denatured with urea and sodium deoxycholate, and disulfide bonds are reduced with dithiothreitol (DTT).

-

Alkylation: Cysteine residues are alkylated with iodoacetamide to prevent disulfide bond reformation.

-

Enzymatic Digestion: Proteins are digested into smaller peptides using a two-step process with Lys-C followed by trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data is acquired using data-dependent acquisition to trigger fragmentation of abundant peptides.

-

Data Analysis: The acquired mass spectra are searched against a protein database to identify peptides and their modifications, including the +34 Da mass shift indicative of a single chlorination. The isotopic pattern of chlorinated peptides, which shows a characteristic M+2 peak due to the natural abundance of ³⁷Cl, is used for verification.[13]

Further Considerations and Future Directions

While this compound is a robust biomarker, it is important to consider that it can be further modified by other reactive species present at sites of inflammation. For instance, peroxynitrite and continued exposure to HOCl can lead to the degradation of 3-Cl-Tyr or its conversion to 3,5-dichlorotyrosine, respectively.[1][4][14] This could potentially lead to an underestimation of the total extent of MPO-mediated damage.

Future research should focus on:

-

Elucidating the direct biological effects of 3-Cl-Tyr on cellular signaling pathways.

-

Developing more comprehensive panels of biomarkers that include 3,5-dichlorotyrosine and other halogenated and nitrated species to provide a more complete picture of the oxidative environment.

-

Investigating the therapeutic potential of targeting the MPO pathway to mitigate inflammatory damage in various diseases.

Conclusion

This compound is a specific and reliable product of myeloperoxidase-catalyzed oxidation, making it an invaluable biomarker for neutrophilic inflammation and associated pathologies. Its formation via the MPO-H₂O₂-Cl⁻ pathway is a key event in the innate immune response and a significant contributor to oxidative damage in a variety of diseases. The detailed mechanisms and methodologies presented in this guide provide a solid foundation for researchers and clinicians working to understand and combat inflammatory diseases.

References

- 1. Tyrosine Modifications in Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H10ClNO3 | CID 110992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Loss of 3-chlorotyrosine by inflammatory oxidants: implications for the use of 3-chlorotyrosine as a bio-marker in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JCI - Human neutrophils employ chlorine gas as an oxidant during phagocytosis. [jci.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of this compound as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-Chlorotyrosine as a marker of protein damage by myeloperoxidase in tracheal aspirates from preterm infants: association with adverse respiratory outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetics of 3-chlorotyrosine formation and loss due to hypochlorous acid and chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 3-Chloro-L-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-tyrosine (3-Cl-Tyr) is a halogenated derivative of the amino acid L-tyrosine. It is not incorporated into proteins during translation but is formed post-translationally through the action of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils.[1] As a stable product of MPO-catalyzed oxidation, 3-Cl-Tyr has emerged as a crucial biomarker for inflammation and oxidative stress, implicated in a variety of pathological conditions including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer.[1][2] Its presence in biological systems is a specific indicator of the production of hypochlorous acid (HOCl) by activated phagocytes.[3] Beyond its role as a biomarker, 3-Cl-Tyr is a subject of interest in medicinal chemistry and drug development due to its structural similarity to endogenous signaling molecules. This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological significance of this compound.

Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[4] A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid | [3] |

| Synonyms | 3-Chlorotyrosine, 3-CT, Monochlorotyrosine | [5] |

| CAS Number | 7423-93-0 | |

| Molecular Formula | C₉H₁₀ClNO₃ | [3] |

| Molecular Weight | 215.63 g/mol | |

| Appearance | White to off-white powder | [4] |

| Melting Point | 249 °C (decomposes) | |

| Optical Rotation | [α]²⁴/D −2° (c = 1 in 1 M HCl) |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [6] |

| DMSO | Slightly soluble | [5] |

| Ethanol | Slightly soluble | [5] |

| PBS (pH 7.2) | 1 mg/mL | [5] |

Spectroscopic Data

| Spectroscopic Data | Key Features | Reference(s) |

| Mass Spectrometry (LC-MS) | Precursor [M-H]⁻ at m/z 214.0271 | [3] |

| Mass Spectrometry (Flow-injection QqQ/MS) | Precursor [M+H]⁺ at m/z 216.21 | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct chlorination of L-tyrosine using hypochlorous acid (HOCl), often generated in situ.

Materials:

-

L-Tyrosine

-

Sodium hypochlorite (NaOCl) solution

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Reaction vessel with stirring capability

-

pH meter

-

Ice bath

Procedure:

-

Dissolve L-tyrosine in a suitable aqueous buffer or dilute NaOH solution in the reaction vessel.

-

Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add a stoichiometric amount of NaOCl solution to the L-tyrosine solution.

-

Concurrently, add dilute HCl to maintain a slightly acidic to neutral pH (pH 5-7). The reaction of NaOCl and HCl generates HOCl in situ, which then chlorinates the tyrosine.

-

Monitor the reaction progress using an appropriate analytical technique such as HPLC.

-

Once the reaction is complete, adjust the pH to the isoelectric point of this compound to precipitate the product.

-

Collect the precipitate by filtration and wash with cold deionized water.

-

Dry the product under vacuum.

Purification by Recrystallization

Further purification of the synthesized this compound can be achieved by recrystallization.

Materials:

-

Crude this compound

-

Deionized water or a suitable solvent mixture (e.g., water/ethanol)

-

Heating mantle or hot plate with magnetic stirrer

-

Erlenmeyer flask

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot deionized water or a suitable solvent mixture in an Erlenmeyer flask with stirring.

-

Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

For further crystallization, place the flask in an ice bath.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Analytical Quantification by LC-MS/MS

A sensitive and specific method for the quantification of this compound in biological samples involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

-

To 100 µL of plasma or serum, add an internal standard (e.g., ¹³C-labeled this compound).

-

Precipitate proteins by adding a threefold excess of cold acetone, vortex, and incubate at -20°C for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operated in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.

Biological Significance and Signaling Pathways

This compound is a hallmark of myeloperoxidase activity during inflammation. The MPO-H₂O₂-Cl⁻ system in neutrophils is a key component of the innate immune response, generating HOCl to kill pathogens.[1][2] However, excessive or misplaced MPO activity can lead to the chlorination of host proteins, forming 3-Cl-Tyr and contributing to tissue damage.

The formation of 3-Cl-Tyr on proteins can have significant downstream consequences. While specific signaling pathways directly initiated by 3-Cl-Tyr are still under active investigation, the modification of tyrosine residues can disrupt normal protein function and signaling cascades that are dependent on tyrosine phosphorylation. Key signaling pathways that could be affected include:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Tyrosine kinases are crucial for the activation of the MAPK cascade, which regulates cell proliferation, differentiation, and apoptosis. The chlorination of critical tyrosine residues could interfere with phosphorylation events, leading to dysregulation of this pathway.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The activation of NF-κB, a key regulator of the inflammatory response, can be modulated by tyrosine phosphorylation events. Alterations in tyrosine residues on key signaling proteins due to chlorination could impact NF-κB activation and the subsequent expression of pro-inflammatory genes.

The generation of 3-Cl-Tyr represents a critical link between innate immunity, oxidative stress, and the pathogenesis of various inflammatory diseases.

MPO-Mediated Formation of this compound

The following diagram illustrates the enzymatic reaction leading to the formation of this compound by myeloperoxidase in neutrophils.

Conclusion

This compound serves as a specific and stable biomarker of myeloperoxidase-generated oxidative stress, providing valuable insights into the inflammatory processes underlying numerous diseases. A thorough understanding of its physical and chemical properties, coupled with robust analytical methods, is essential for its accurate detection and quantification in research and clinical settings. Further investigation into the direct impact of 3-Cl-Tyr formation on cellular signaling pathways will be crucial for elucidating its precise role in disease pathogenesis and for the development of novel therapeutic strategies targeting inflammatory conditions.

References

- 1. content-assets.jci.org [content-assets.jci.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C9H10ClNO3 | CID 110992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human neutrophils employ the myeloperoxidase-hydrogen peroxide-chloride system to convert hydroxy-amino acids into glycolaldehyde, 2-hydroxypropanal, and acrolein. A mechanism for the generation of highly reactive alpha-hydroxy and alpha,beta-unsaturated aldehydes by phagocytes at sites of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Human Metabolome Database: Showing metabocard for 3-Chlorotyrosine (HMDB0001885) [hmdb.ca]

An In-depth Technical Guide to 3-Chloro-L-Tyrosine: From Discovery to Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-tyrosine (3-Cl-Tyr) is a chlorinated derivative of the amino acid L-tyrosine. Initially identified as a chemical entity in the mid-20th century, its biological significance has become increasingly apparent in recent decades. It is now recognized as a specific biomarker for protein oxidation mediated by the enzyme myeloperoxidase (MPO), a key player in the innate immune response and inflammatory processes. This guide provides a comprehensive overview of the discovery, history, synthesis, and biological relevance of this compound, with a focus on its role in health and disease, as well as the analytical methods for its detection and quantification.

Discovery and History

The first documented chemical synthesis of this compound was reported by Simone Bouchilloux in 1955[1]. However, its physiological importance was not recognized until much later. In the 1990s, research into the mechanisms of oxidative damage by neutrophils, a type of white blood cell, led to the identification of this compound as a product of the myeloperoxidase-catalyzed reaction. Neutrophils, upon activation during inflammation, generate hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent, through the action of MPO. This highly reactive species can then modify various biomolecules, including the amino acid tyrosine, to form this compound[2]. This discovery established this compound as a stable and specific marker of MPO-driven oxidative stress in vivo[3].

Biochemical Formation and Signaling Pathway

The formation of this compound is intricately linked to the inflammatory response, specifically the respiratory burst of neutrophils. The key enzyme responsible is myeloperoxidase (MPO), which is released from the azurophilic granules of activated neutrophils.

The signaling pathway leading to the formation of this compound can be summarized as follows:

-

Neutrophil Activation: In response to inflammatory stimuli, such as pathogens or tissue damage, neutrophils become activated.

-

NADPH Oxidase (NOX) Assembly: The multi-subunit enzyme NADPH oxidase assembles at the phagosomal or plasma membrane.

-

Superoxide Production: NOX catalyzes the reduction of molecular oxygen (O₂) to superoxide anion (O₂⁻), utilizing NADPH as an electron donor.

-

Hydrogen Peroxide Formation: Superoxide dismutates, either spontaneously or catalyzed by superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂).

-

Myeloperoxidase-Catalyzed Reaction: MPO, in the presence of chloride ions (Cl⁻), utilizes H₂O₂ to produce hypochlorous acid (HOCl).

-

Tyrosine Chlorination: HOCl, a powerful chlorinating agent, reacts with the phenolic ring of L-tyrosine residues in proteins and free L-tyrosine to form this compound.

Caption: Myeloperoxidase-mediated formation of this compound.

Experimental Protocols

Enzymatic Synthesis of this compound

A regioselective and efficient method for the synthesis of this compound utilizes a recombinant tyrosine phenol-lyase.

Materials:

-

3-Chlorophenol

-

Sodium pyruvate

-

Recombinant tyrosine phenol lyase M379V from Citrobacter freundii

-

Ammonium chloride (NH₄Cl)

-

Phosphate buffer

Procedure:

-

Prepare an aqueous phosphate buffer solution.

-

Dissolve 3-Chlorophenol, sodium pyruvate, and ammonium chloride in the phosphate buffer.

-

Add the recombinant tyrosine phenol lyase M379V to the reaction mixture.

-

Incubate the reaction at 21°C for 24 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

-

Upon completion, purify the this compound from the reaction mixture using standard chromatographic techniques.

This enzymatic method offers high regioselectivity and can achieve a yield of approximately 50%[4].

Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a sensitive method for the simultaneous quantification of free this compound in human plasma.

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-labeled this compound in methanol).

-

Add 10 µL of 0.2% trifluoroacetic acid (TFA) and vortex for 1 minute at 25°C.

-

Perform protein precipitation and extraction by adding 200 µL of acetone, incubating for 10 minutes at 25°C, and then centrifuging at 12,500 RPM for 5 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry it in a vacuum evaporator at 35°C for 180 minutes.

-

Re-dissolve the resulting precipitate in 30 µL of 0.1% formic acid in water for LC-MS/MS analysis[5][6].

LC-MS/MS Conditions:

-

Liquid Chromatography: Utilize a reverse-phase C18 column with a gradient elution using mobile phases of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

-

Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for this compound and its internal standard[5][6].

Caption: Workflow for LC-MS/MS quantification of 3-Cl-Tyr.

Quantification of this compound in Blood by GC-MS

This protocol outlines a method for the analysis of this compound in blood using gas chromatography-mass spectrometry.

Sample Preparation and Derivatization:

-

Perform protein precipitation on the blood sample.

-

Purify this compound from the supernatant using cation-exchange solid-phase extraction.

-

Dry the purified extract.

-

Derivatize the analyte using a silylation agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase its volatility for GC analysis[7][8][9].

GC-MS Conditions:

-

Gas Chromatography: Use a capillary column suitable for amino acid analysis (e.g., a non-polar or mid-polar column). Employ a temperature program to achieve separation of the derivatized analytes.

-

Mass Spectrometry: Operate the mass spectrometer in either electron ionization (EI) or chemical ionization (CI) mode, monitoring for the characteristic ions of the derivatized this compound[7][8][9].

Quantitative Data

The levels of this compound in biological samples are indicative of the extent of myeloperoxidase activity and associated oxidative stress.

| Sample Type | Condition | This compound Concentration | Reference |

| Plasma | Healthy Controls | 0.52 ng/mL | [10] |

| Plasma | Colorectal Cancer Patients | 1.20 ng/mL | [10] |

| Blood (left heart) | Chlorine Poisoning Autopsy | 59.7 ng/mL | [7][10] |

| LDL | Circulating | Low (baseline) | [3] |

| LDL | Atherosclerotic Intima | 30-fold higher than circulating LDL | [3] |

| Aortic Tissue | Normal Intima | Baseline | [3] |

| Aortic Tissue | Atherosclerotic | 6-fold higher than normal intima | [3] |

Table 1: Concentrations of this compound in Various Biological Samples

The inhibition of myeloperoxidase is a key therapeutic strategy for mitigating inflammatory damage. Several compounds have been investigated for their ability to inhibit MPO-catalyzed chlorination.

| Inhibitor | IC₅₀ (Purified MPO) | IC₅₀ (Neutrophils) | Reference |

| HX1 (trifluoromethyl-substituted aromatic hydroxamate) | 5 nM | 150 nM | [1][11] |

| HX2 | - | - | [11] |

| HX3 | - | - | [11] |

| Salicylhydroxamic acid (SHA) | Weaker than HX compounds | Weaker than HX compounds | [11] |

Table 2: IC₅₀ Values of Myeloperoxidase Inhibitors

Clinical Significance and Applications

The detection and quantification of this compound have significant implications in various clinical and research settings:

-

Biomarker of Inflammatory Diseases: Elevated levels of this compound are associated with a range of inflammatory conditions, including cardiovascular diseases (e.g., atherosclerosis), colorectal cancer, and lung diseases[3][10]. Its measurement can serve as a valuable tool for assessing disease activity and the efficacy of anti-inflammatory therapies.

-

Forensic Toxicology: this compound is a reliable biomarker for chlorine gas poisoning. Its presence in post-mortem samples can help confirm exposure to chlorine in cases of industrial accidents, chemical warfare, or suicide[7][10].

-

Drug Development: As a specific marker of MPO activity, this compound is utilized in the development and evaluation of MPO inhibitors. These inhibitors represent a promising class of drugs for treating inflammatory diseases by targeting a key source of oxidative damage[1].

-

Research Tool: The measurement of this compound provides a specific means to investigate the role of neutrophil- and MPO-mediated oxidative stress in the pathogenesis of various diseases.

Conclusion

This compound has evolved from a chemical curiosity to a clinically relevant biomarker of myeloperoxidase-catalyzed oxidative stress. Its discovery has provided invaluable insights into the mechanisms of inflammatory tissue damage. The development of robust and sensitive analytical methods for its quantification has paved the way for its application in diagnosing and monitoring a variety of diseases, as well as in the development of novel therapeutic interventions targeting inflammation. As our understanding of the intricate roles of myeloperoxidase in health and disease continues to grow, the importance of this compound as a key diagnostic and research tool is set to expand further.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Chlorotyrosine (HMDB0001885) [hmdb.ca]

- 2. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a clinical assay to measure chlorinated tyrosine in hair and tissue samples using a mouse chlorine inhalation exposure model - ProQuest [proquest.com]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound | C9H10ClNO3 | CID 110992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Synthesis of Halogenated Carboxylic Acids and Amino Acids | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

The Biological Significance of 3-Chloro-L-Tyrosine Formation: A Technical Guide for Researchers

An in-depth exploration of the formation, detection, and pathophysiological role of 3-Chloro-L-Tyrosine (3-Cl-Tyr), a key biomarker of myeloperoxidase-catalyzed oxidative stress, for researchers, scientists, and drug development professionals.

Abstract

This compound (3-Cl-Tyr) is a post-translationally modified amino acid formed by the reaction of hypochlorous acid (HOCl) with tyrosine residues in proteins. As the production of HOCl is primarily catalyzed by the heme enzyme myeloperoxidase (MPO) released from activated phagocytes during inflammation, 3-Cl-Tyr has emerged as a specific and stable biomarker of MPO-driven oxidative damage. Elevated levels of 3-Cl-Tyr have been implicated in a range of inflammatory diseases, including atherosclerosis, chronic kidney disease, and colorectal cancer. This technical guide provides a comprehensive overview of the biological significance of 3-Cl-Tyr formation, detailing its biochemical origins, its role in disease pathogenesis, and methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers investigating inflammatory processes and for professionals involved in the development of novel diagnostic and therapeutic strategies targeting MPO activity.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases characterized by persistent oxidative stress. A key enzymatic mediator of this process is myeloperoxidase (MPO), which is abundantly expressed in neutrophils.[1] Upon activation, neutrophils release MPO, which utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce the potent oxidant, hypochlorous acid (HOCl).[1][2] HOCl can react with a variety of biological molecules, leading to cellular damage. One of the specific and stable products of HOCl-mediated damage is this compound (3-Cl-Tyr), formed from the chlorination of tyrosine residues in proteins.[2][3] The detection of 3-Cl-Tyr in biological samples serves as a unique indicator of MPO activity and associated inflammatory pathology.[2][4]

The Myeloperoxidase-Hypochlorous Acid Pathway and 3-Cl-Tyr Formation

The formation of 3-Cl-Tyr is intricately linked to the activation of phagocytes, primarily neutrophils, during an inflammatory response. The signaling cascade leading to MPO release and HOCl production is a critical aspect of innate immunity.

Signaling Pathway of Neutrophil Activation and MPO Release

Neutrophil activation is initiated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which bind to cell surface receptors such as Toll-like receptors (TLRs) and cytokine receptors. This binding triggers a downstream signaling cascade involving protein kinases, leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). These events culminate in the degranulation of neutrophils and the release of MPO from their azurophilic granules into the extracellular space or phagosomes.

Caption: MPO Activation and 3-Cl-Tyr Formation Pathway.

The MPO-H₂O₂-Chloride System

Once released, MPO catalyzes the formation of HOCl from H₂O₂ and Cl⁻. The H₂O₂ is primarily generated by the enzymatic activity of NADPH oxidase, which produces superoxide (O₂⁻) that is subsequently converted to H₂O₂. The reaction catalyzed by MPO is highly efficient and results in the localized production of a powerful oxidizing and chlorinating agent.

HOCl readily reacts with the electron-rich phenolic ring of tyrosine residues in proteins to form 3-Cl-Tyr. This modification is a stable end-product, making it an excellent biomarker for tracking MPO activity over time.

Biological Significance and Role in Disease

The formation of 3-Cl-Tyr is not merely a marker of inflammation but is also implicated in the pathogenesis of various diseases by altering protein structure and function.

Atherosclerosis

Atherosclerosis is a chronic inflammatory disease of the arterial wall. MPO and its product HOCl are known to contribute to the modification of low-density lipoprotein (LDL), a key event in the formation of foam cells and the development of atherosclerotic plaques. Chlorinated LDL is more readily taken up by macrophages, contributing to lipid accumulation and inflammation within the vessel wall. Studies have shown significantly elevated levels of 3-Cl-Tyr in atherosclerotic lesions and in LDL isolated from these lesions compared to healthy tissue and circulating LDL.[2][4]

Chronic Kidney Disease

Patients with chronic kidney disease (CKD), particularly those undergoing hemodialysis, experience a state of chronic inflammation and oxidative stress.[5] Neutrophil activation during hemodialysis can lead to increased MPO release and subsequent 3-Cl-Tyr formation. Elevated levels of 3-Cl-Tyr in the plasma of dialysis patients are associated with an increased risk of cardiovascular complications, a major cause of mortality in this patient population.[5]

Colorectal Cancer

Chronic inflammation is a known risk factor for the development of colorectal cancer (CRC). MPO-derived oxidative stress has been implicated in the initiation and progression of CRC. Studies have reported higher plasma concentrations of 3-Cl-Tyr in CRC patients compared to healthy controls, suggesting its potential as a biomarker for this malignancy.[3]

Quantitative Data on 3-Cl-Tyr Levels

The following tables summarize quantitative data on 3-Cl-Tyr levels in various biological samples from different disease states, providing a comparative overview for researchers.

| Condition | Sample Type | 3-Cl-Tyr Level (Patient) | 3-Cl-Tyr Level (Control) | Fold Change / Significance | Reference |

| Atherosclerosis | Atherosclerotic Aortic Intima | 6-fold higher | Normal Aortic Intima | p < 0.05 | [4] |

| LDL from Atherosclerotic Intima | 30-fold higher | Circulating LDL | p < 0.01 | [4] | |

| Chronic Hemodialysis | Plasma Proteins | 3.5 ± 0.8 µmol/mol tyrosine | Undetectable | - | [5] |

| Colorectal Cancer | Plasma | 1.20 ng/mL | 0.52 ng/mL | p < 0.05 | [3] |

| Chlorine Poisoning | Left Heart Blood (Autopsy) | 59.7 ng/mL | Not Applicable | - | [6] |

Experimental Protocols for 3-Cl-Tyr Detection

Accurate and sensitive detection of 3-Cl-Tyr is crucial for its validation and use as a biomarker. The most common methods employed are based on mass spectrometry.

Sample Preparation

Proper sample preparation is critical to ensure the stability and accurate measurement of 3-Cl-Tyr.

Workflow for Sample Preparation

Caption: General workflow for 3-Cl-Tyr sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the quantification of 3-Cl-Tyr, often requiring derivatization to increase its volatility.

Protocol for GC-MS Analysis:

-

Sample Preparation:

-

To 500 µL of plasma or tissue homogenate, add an internal standard (e.g., ¹³C-labeled 3-Cl-Tyr).

-

Precipitate proteins by adding an equal volume of cold acetonitrile.

-

Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Perform solid-phase extraction (SPE) using a cation exchange cartridge to purify the amino acids.

-

Elute the amino acids and evaporate the eluate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Add a silylation agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the dried sample.

-

Heat at 60°C for 30 minutes to form trimethylsilyl derivatives.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Set the temperature program to achieve optimal separation.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of derivatized 3-Cl-Tyr and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 3-Cl-Tyr.

-

Calculate the concentration of 3-Cl-Tyr in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of 3-Cl-Tyr and is often the method of choice.

Protocol for LC-MS/MS Analysis:

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled 3-Cl-Tyr).

-

Precipitate proteins with a suitable organic solvent (e.g., acetone).

-

Vortex and centrifuge at 12,500 RPM for 5 minutes at 4°C.

-

Transfer the supernatant for analysis. For some applications, a derivatization step with dansyl chloride may be performed to enhance sensitivity.

-

-

LC Separation:

-

Inject the prepared sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

MS/MS Detection:

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Set the instrument to monitor the specific precursor-to-product ion transitions for both 3-Cl-Tyr and its labeled internal standard.

-

-

Quantification:

-

Construct a calibration curve using a series of standards with known concentrations of 3-Cl-Tyr.

-

Determine the concentration of 3-Cl-Tyr in the samples based on the peak area ratios relative to the internal standard and the calibration curve.

-

Downstream Cellular Effects of 3-Cl-Tyr Formation

The incorporation of 3-Cl-Tyr into proteins can have significant functional consequences, contributing to the pathology of inflammatory diseases.

-

Altered Protein Structure and Function: The addition of a bulky, electron-withdrawing chlorine atom to the tyrosine ring can disrupt protein folding, leading to aggregation and loss of function.

-

Enzyme Inactivation: Tyrosine residues are often critical for the catalytic activity of enzymes. Chlorination of these residues can lead to enzyme inactivation.

-

Disruption of Signaling Pathways: Tyrosine phosphorylation is a key mechanism in many signal transduction pathways. The presence of 3-Cl-Tyr can prevent phosphorylation, thereby disrupting normal cellular signaling.

-

Induction of Apoptosis: The accumulation of damaged, non-functional proteins due to 3-Cl-Tyr formation can trigger cellular stress responses, leading to programmed cell death (apoptosis).

Conclusion and Future Directions

This compound is a valuable and specific biomarker of MPO-catalyzed oxidative stress, with demonstrated clinical relevance in a variety of inflammatory diseases. Its quantification in biological samples provides a window into the activity of a key inflammatory pathway. The methodologies for its detection are well-established, with LC-MS/MS being the current gold standard.

Future research should focus on further elucidating the precise molecular mechanisms by which 3-Cl-Tyr formation contributes to disease pathogenesis. A deeper understanding of its downstream effects on cellular function will be crucial for the development of targeted therapies. The use of 3-Cl-Tyr as a clinical biomarker for disease diagnosis, prognosis, and monitoring of therapeutic interventions warrants further investigation in large-scale clinical studies. For drug development professionals, targeting the MPO-H₂O₂-chloride axis to reduce 3-Cl-Tyr formation represents a promising therapeutic strategy for a range of inflammatory conditions.

References

- 1. Kinetics of 3-chlorotyrosine formation and loss due to hypochlorous acid and chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tyrosine Modifications in Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

3-Chloro-L-Tyrosine: An In-Depth Technical Guide to a Key Biomarker of Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-tyrosine (3-Cl-Tyr) is a modified amino acid that has emerged as a highly specific biomarker for oxidative stress mediated by the enzyme myeloperoxidase (MPO).[1][2] This technical guide provides a comprehensive overview of 3-Cl-Tyr, including its formation, its role in pathology, detailed methods for its detection, and a summary of quantitative findings in various disease states. The information presented here is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize 3-Cl-Tyr in their studies.

Under conditions of inflammation and oxidative stress, activated neutrophils and monocytes release MPO.[1] This heme-containing enzyme catalyzes the reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻) to produce the potent oxidizing agent, hypochlorous acid (HOCl).[1][3][4] HOCl can then react with the tyrosine residues of proteins to form the stable product, this compound.[1][3][4] The specificity of this reaction makes the detection of 3-Cl-Tyr a reliable indicator of MPO-driven oxidative damage.[4][5]

The Formation of this compound: A Signaling Pathway

The generation of 3-Cl-Tyr is intrinsically linked to the inflammatory response and the activation of phagocytic cells like neutrophils. The signaling pathway leading to its formation is a critical component of the innate immune response, but its over-activation can lead to tissue damage.

Caption: Signaling pathway illustrating the formation of this compound.

Quantitative Data Presentation

The concentration of 3-Cl-Tyr in biological samples is a key indicator of the extent of MPO-related oxidative stress. The following tables summarize quantitative data from various studies, providing a comparative look at 3-Cl-Tyr levels in different matrices and disease states.

Table 1: this compound Levels in Human Plasma/Serum

| Condition | Sample Type | 3-Cl-Tyr Concentration | Analytical Method | Reference |

| Healthy Individuals | Plasma/Serum | HPLC-MS/MS | [1] | |

| Inflammatory Disease | Plasma/Serum | HPLC-MS/MS | [1] | |

| Colorectal Cancer | Plasma | 1.20 ng/mL | LC-MS/MS | Fleszar MG, et al. (2020) |

| Healthy Controls (for Colorectal Cancer study) | Plasma | 0.52 ng/mL | LC-MS/MS | Fleszar MG, et al. (2020) |

| Chronic Kidney Disease (Stage 1) | Plasma | 0.81 ± 0.36 mmol/mol-tyrosine | Not specified | [6] |

| Chronic Kidney Disease (Stage 5) | Plasma | 1.42 ± 0.41 mmol/mol-tyrosine | Not specified | [6] |

| Coronary Artery Disease | Plasma | 1.25 ± 0.44 mmol/mol-tyrosine | Not specified | [6] |

| No Coronary Artery Disease | Plasma | 1.04 ± 0.42 mmol/mol-tyrosine | Not specified | [6] |

LRL: Lowest Reportable Limit

Table 2: this compound Levels in Tissues and Other Biological Fluids

| Condition | Sample Type | 3-Cl-Tyr Concentration | Analytical Method | Reference |

| Normal Aortic Intima | Tissue | Not specified | GC-MS | [4] |

| Atherosclerotic Tissue | Tissue | 6-fold higher than normal | GC-MS | [4] |

| LDL from Atherosclerotic Intima | Lipoprotein | 30-fold higher than circulating LDL | GC-MS | [4] |

| Preterm Infants with Respiratory Distress | Tracheal Aspirate | Median 83 µmol/mol tyrosine | Not specified | [7] |

| Larger Infants without Respiratory Distress | Tracheal Aspirate | Median 13 µmol/mol tyrosine | Not specified | [7] |

| Infants who developed Chronic Lung Disease | Tracheal Aspirate | Median 88 µmol/mol tyrosine | Not specified | [7] |

| Infants who did not develop Chronic Lung Disease | Tracheal Aspirate | Median 49 µmol/mol tyrosine | Not specified | [7] |

| Chlorine Poisoning (Autopsy) | Left Heart Blood | 59.7 ng/mL | GC-MS | [8] |

| Chlorine Poisoning (Autopsy) | Left Heart Blood | 55.2 ng/mL | LC-MS/MS | [9] |

| Chlorine Poisoning (Autopsy) | Lung | 206.6 ng/g | LC-MS/MS | [9] |

Experimental Protocols

Accurate and reproducible quantification of 3-Cl-Tyr is essential for its use as a biomarker. Below are detailed methodologies for two common analytical techniques.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methods described for the analysis of 3-Cl-Tyr in biological samples.[2][8]

1. Sample Preparation and Protein Hydrolysis:

-

To 50 µL of plasma or tissue homogenate, add an internal standard (e.g., ¹³C₆-labeled 3-Cl-Tyr).

-

Perform protein precipitation using a suitable solvent (e.g., acetone).

-

Centrifuge to pellet the protein and collect the supernatant.

-

For protein-bound 3-Cl-Tyr, hydrolyze the protein pellet using 6 M HCl at 110°C for 24 hours under an inert atmosphere.

-

Neutralize the hydrolysate.

2. Solid Phase Extraction (SPE):

-

Condition a cation-exchange SPE cartridge.

-

Apply the sample to the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the amino acids, including 3-Cl-Tyr, from the cartridge.

3. Derivatization:

-

Dry the eluate completely under a stream of nitrogen.

-

Add a silylation agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

-

Heat the sample to facilitate the derivatization reaction.

4. GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature with an appropriate gradient to separate the analytes.

-

Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) or negative chemical ionization (NCI) mode. Monitor for the specific ions corresponding to derivatized 3-Cl-Tyr and its internal standard.

Caption: Workflow for the analysis of this compound using GC-MS.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on methods developed for the sensitive quantification of 3-Cl-Tyr in various biological matrices.[1][9][10]

1. Sample Preparation:

-

To 50 µL of plasma, serum, or whole blood, add an internal standard (e.g., ¹³C₆-labeled 3-Cl-Tyr).

-

For protein-bound analysis, perform enzymatic digestion of proteins using pronase.[1]

-

For free 3-Cl-Tyr, perform protein precipitation with a solvent like acetone or methanol containing 0.1% formic acid.[10]

-

Centrifuge to remove precipitated proteins.

2. Optional Derivatization:

-

For increased sensitivity in some applications, the sample can be derivatized with dansyl chloride.[9]

3. LC-MS/MS Analysis:

-

Liquid Chromatography: Inject the prepared sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3-Cl-Tyr and its internal standard.

Caption: Workflow for the analysis of this compound using LC-MS/MS.

Challenges and Considerations

While 3-Cl-Tyr is a robust biomarker, there are several factors to consider in its measurement and interpretation:

-

Stability: 3-Cl-Tyr is a relatively stable molecule, making it suitable for analysis in stored samples.[11][12][13]

-

Potential for Underestimation: At sites of intense inflammation where multiple reactive species are present, 3-Cl-Tyr can be further oxidized to other products, such as 3,5-dichlorotyrosine.[14] This can lead to an underestimation of the total MPO activity if only 3-Cl-Tyr is measured.[14]

-

Baseline Levels: Low levels of 3-Cl-Tyr can be detected in healthy individuals, likely due to basal MPO activity.[1] Therefore, establishing appropriate reference ranges is crucial for interpreting results in disease states.

-

Analytical Specificity: The choice of analytical method is critical. Mass spectrometry-based methods are preferred due to their high specificity and sensitivity, which are necessary to distinguish 3-Cl-Tyr from other isomers and interfering substances.[2][15]

Conclusion

This compound serves as a specific and valuable biomarker for MPO-driven oxidative stress. Its quantification in biological samples provides a direct window into the inflammatory processes underlying a wide range of diseases. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and clinicians to incorporate the measurement of 3-Cl-Tyr into their studies, paving the way for a better understanding of disease pathogenesis and the development of novel therapeutic strategies targeting oxidative damage.

References

- 1. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass spectrometric quantification of 3-chlorotyrosine in human tissues with attomole sensitivity: a sensitive and specific marker for myeloperoxidase-catalyzed chlorination at sites of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorination of bacterial and neutrophil proteins during phagocytosis and killing of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Myeloperoxidase levels and its product 3-chlorotyrosine predict Chronic Kidney Disease severity and associated Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]